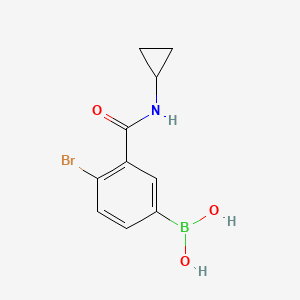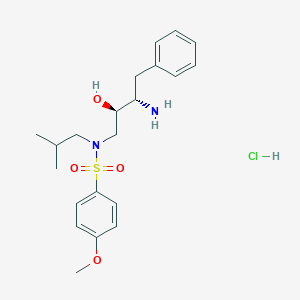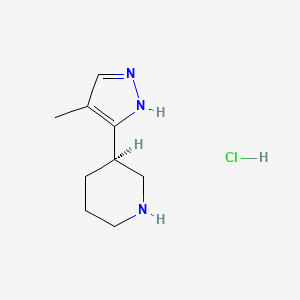
(E)-5-(1-phenylprop-1-en-2-yl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-5-(1-phenylprop-1-en-2-yl)-1,2,4-oxadiazole is a heterocyclic compound that features an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-(1-phenylprop-1-en-2-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of nitrile oxides with alkenes, which forms the oxadiazole ring. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates.
Chemical Reactions Analysis
Types of Reactions
(E)-5-(1-phenylprop-1-en-2-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxadiazole N-oxides, while reduction can produce amine-substituted oxadiazoles.
Scientific Research Applications
(E)-5-(1-phenylprop-1-en-2-yl)-1,2,4-oxadiazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial and anticancer properties.
Medicine: Research is ongoing into its use as a pharmaceutical agent, particularly for its potential anti-inflammatory and analgesic effects.
Industry: The compound is investigated for use in materials science, including the development of new polymers and advanced materials.
Mechanism of Action
The mechanism of action of (E)-5-(1-phenylprop-1-en-2-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazoles: These compounds also contain a five-membered ring with nitrogen atoms and have similar chemical properties.
Isoxazoles: Another class of heterocycles with an oxygen and nitrogen in the ring, used in similar applications.
Pyridazines: Six-membered rings with nitrogen atoms, often compared for their biological activities.
Uniqueness
(E)-5-(1-phenylprop-1-en-2-yl)-1,2,4-oxadiazole is unique due to its specific substitution pattern and the presence of the phenylprop-1-en-2-yl group, which can influence its reactivity and biological activity. This makes it a valuable compound for developing new materials and pharmaceuticals.
Properties
Molecular Formula |
C11H10N2O |
|---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
5-[(E)-1-phenylprop-1-en-2-yl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C11H10N2O/c1-9(11-12-8-13-14-11)7-10-5-3-2-4-6-10/h2-8H,1H3/b9-7+ |
InChI Key |
SMRJBQALTBPYIT-VQHVLOKHSA-N |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C2=NC=NO2 |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C2=NC=NO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,5-Dimethoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14033235.png)
![6-(2,6-Dichloro-3,5-dimethoxyphenyl)-2-(methylsulfonyl)pyrido[2,3-D]pyrimidin-7(8H)-one](/img/structure/B14033237.png)







![6-Chloropyrrolo[3,2-b]pyridine-1-carboxylic acid tert-butyl ester](/img/structure/B14033276.png)



